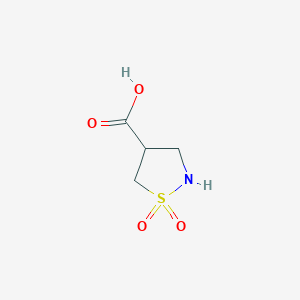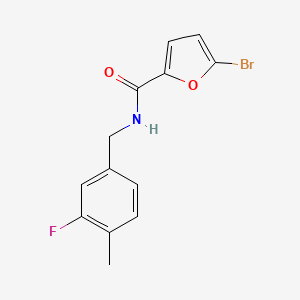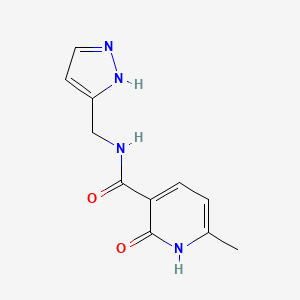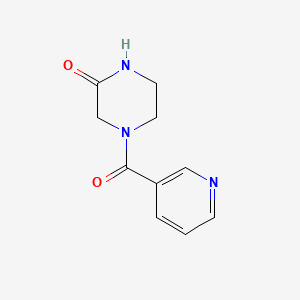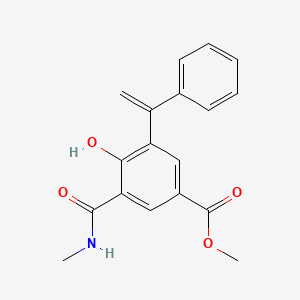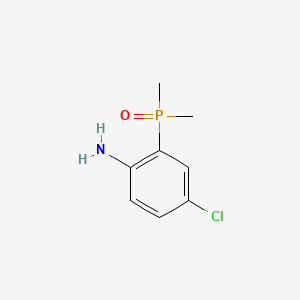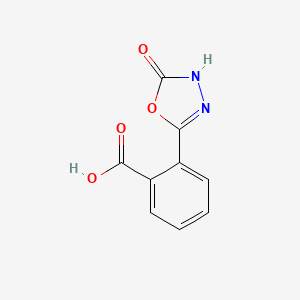![molecular formula C10H13BrOZn B14901180 2-[(i-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14901180.png)
2-[(i-Propyloxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Iso-propyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic reagent. The presence of the iso-propyloxy group enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Iso-propyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(Iso-propyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-[(Iso-propyloxy)methyl]bromobenzene+Zn→2-[(Iso-propyloxy)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and efficient mixing to ensure high yields and purity.
化学反応の分析
Types of Reactions
2-[(Iso-propyloxy)methyl]phenylzinc bromide primarily undergoes substitution reactions. It is highly effective in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.
Conditions: Typically carried out in THF or other polar aprotic solvents at temperatures ranging from room temperature to 80°C.
Major Products
The major products formed from these reactions are substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
2-[(Iso-propyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as electronic components and specialty chemicals.
作用機序
The compound exerts its effects through nucleophilic substitution reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in the substrate. This leads to the formation of new carbon-carbon bonds, facilitating the synthesis of complex molecules.
類似化合物との比較
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
Uniqueness
Compared to similar compounds, 2-[(Iso-propyloxy)methyl]phenylzinc bromide offers enhanced reactivity and selectivity due to the presence of the iso-propyloxy group. This makes it particularly useful in reactions requiring high precision and yield.
特性
分子式 |
C10H13BrOZn |
|---|---|
分子量 |
294.5 g/mol |
IUPAC名 |
bromozinc(1+);propan-2-yloxymethylbenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-9(2)11-8-10-6-4-3-5-7-10;;/h3-6,9H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
MRYSWSUTQHITIR-UHFFFAOYSA-M |
正規SMILES |
CC(C)OCC1=CC=CC=[C-]1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


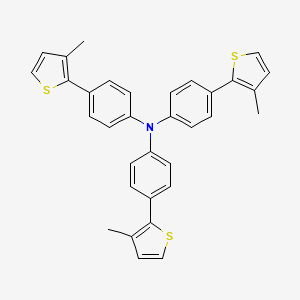
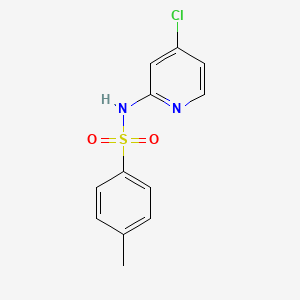
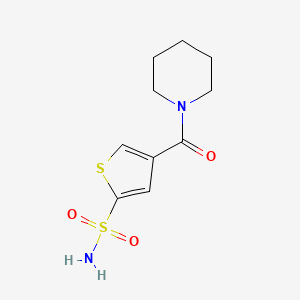
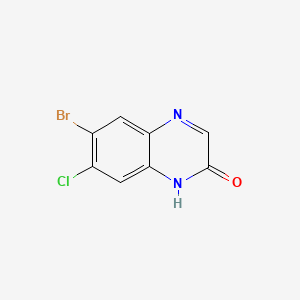

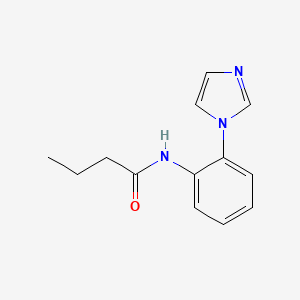
![2-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901147.png)
